
5-Iodoquinazoline
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Overview
Description
5-Iodoquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodoquinazoline typically involves the iodination of quinazoline derivatives. One common method is the direct iodination of quinazoline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Another approach involves the use of iodinating reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in the presence of a catalyst. These reactions are often performed under mild conditions and provide high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of substituted quinazoline derivatives.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides, which have distinct chemical and biological properties.
Reduction Reactions: Reduction of this compound can yield quinazoline derivatives with different oxidation states, such as dihydroquinazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, quinazoline N-oxides, and dihydroquinazolines, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has shown promising activity as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: 5-Iodoquinazoline derivatives have demonstrated significant anticancer, antimicrobial, and anti-inflammatory activities. They are being investigated as potential therapeutic agents for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Iodoquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives of this compound act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to the inhibition of cancer cell proliferation and angiogenesis. The iodine atom enhances the binding affinity of the compound to these targets, thereby increasing its biological activity.
Comparison with Similar Compounds
5-Iodoquinazoline can be compared with other halogenated quinazoline derivatives, such as 5-Chloroquinazoline and 5-Bromoquinazoline. While all these compounds share a similar quinazoline core structure, the presence of different halogen atoms imparts distinct chemical and biological properties. For instance, this compound generally exhibits higher reactivity and biological activity compared to its chloro and bromo counterparts due to the larger size and higher polarizability of the iodine atom.
List of Similar Compounds
- 5-Chloroquinazoline
- 5-Bromoquinazoline
- 5-Fluoroquinazoline
- 6-Iodoquinazoline
These compounds are also studied for their potential therapeutic applications and serve as valuable intermediates in organic synthesis.
Q & A
Q. How can I optimize the synthesis of 5-Iodoquinazoline to improve yield and purity for mechanistic studies?
Basic Research Focus
- Methodological Answer : Begin by reviewing established protocols for quinazoline iodination, such as direct iodination using iodine monochloride (ICl) in acetic acid or palladium-catalyzed coupling reactions. Ensure precise stoichiometric control (e.g., 1.1–1.3 equivalents of ICl) and monitor reaction temperature (typically 80–100°C) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Validate purity using HPLC (>95%) and confirm structure via 1H/13C NMR and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?
Basic Research Focus
- Methodological Answer : Combine 1H/13C NMR to confirm regioselective iodination (downfield shifts for aromatic protons adjacent to iodine). Use UV-Vis spectroscopy to study electronic effects (e.g., λmax shifts due to iodine’s electron-withdrawing nature). IR spectroscopy can identify secondary functional groups (e.g., C-I stretches at ~500 cm−1). For crystallographic confirmation, perform X-ray diffraction (XRD) on single crystals grown via slow evaporation in DCM/hexane .
Q. How can conflicting data on this compound’s biological activity across studies be resolved?
Advanced Research Focus
- Methodological Answer : Conduct a meta-analysis of existing literature (PubMed, Scopus) to identify variables such as assay conditions (e.g., cell lines, incubation time) or compound purity. Reproduce key experiments under standardized protocols (e.g., MTT assays with >95% pure compound). Use statistical tools (ANOVA, Tukey’s HSD) to quantify variability. If discrepancies persist, explore iodine’s role in modulating target binding via molecular docking simulations (AutoDock Vina) or isothermal titration calorimetry (ITC) .
Q. What strategies are effective for studying the regioselectivity of this compound in cross-coupling reactions?
Advanced Research Focus
- Methodological Answer : Design competition experiments using Suzuki-Miyaura couplings with para-substituted aryl boronic acids. Compare reaction rates (HPLC monitoring) and product ratios (GC-MS) under varying conditions (e.g., Pd catalysts, ligands). Density functional theory (DFT) calculations (Gaussian 16) can predict transition-state energies to rationalize selectivity. Validate findings with X-ray crystallography of key intermediates .
Q. How should researchers address solubility challenges of this compound in aqueous biological assays?
Basic Research Focus
- Methodological Answer : Pre-dissolve the compound in DMSO (≤0.1% v/v final concentration) and dilute in PBS or cell culture media. For higher concentrations, use co-solvents (e.g., cyclodextrins) or nanoformulation (liposomes). Characterize solubility via dynamic light scattering (DLS) and validate stability using LC-MS over 24 hours. Include vehicle controls to exclude solvent toxicity .
Q. What computational approaches are suitable for predicting this compound’s binding affinity to kinase targets?
Advanced Research Focus
- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to model iodine’s halogen bonding with kinase active sites (e.g., EGFR). Use free-energy perturbation (FEP) or molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to quantify binding energies. Cross-validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays. Compare results with non-iodinated quinazoline analogs to isolate iodine’s contribution .
Q. How can researchers ensure reproducibility in this compound-based catalytic studies?
Basic Research Focus
- Methodological Answer : Document all experimental parameters (e.g., catalyst loading, solvent degassing methods, reaction atmosphere). Share raw data (NMR spectra, chromatograms) in supplementary materials. Use internal standards (e.g., mesitylene for GC) and report yields as averages of triplicate runs. Collaborate with independent labs for cross-validation .
Q. What are the key considerations for designing in vivo studies with this compound derivatives?
Advanced Research Focus
- Methodological Answer : Assess pharmacokinetics (PK) via intravenous/oral administration in rodent models (plasma sampling at 0.5, 2, 6, 12, 24 h). Quantify bioavailability (AUC calculations) and metabolite profiling (LC-MS/MS). Monitor iodine accumulation in thyroid/organs using inductively coupled plasma mass spectrometry (ICP-MS). Include sham-treated controls to differentiate compound-specific effects .
Q. How can isotopic labeling (e.g., 125^{125}125I) aid in tracing this compound’s metabolic pathways?
Advanced Research Focus
- Methodological Answer : Synthesize 125I-labeled analogs via electrophilic substitution (chloramine-T method). Use autoradiography or gamma counting to track distribution in tissues. For metabolite identification, combine radio-HPLC with tandem MS. Address radiolysis risks by storing samples at −80°C and shielding during handling .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacology?
Basic Research Focus
- Methodological Answer : Fit data to sigmoidal curves (GraphPad Prism) using nonlinear regression (four-parameter logistic model). Calculate EC50/IC50 values with 95% confidence intervals. For multi-target effects, apply hierarchical clustering (Python’s SciPy) or principal component analysis (PCA). Report effect sizes (Cohen’s d) for clinical relevance .
Properties
Molecular Formula |
C8H5IN2 |
---|---|
Molecular Weight |
256.04 g/mol |
IUPAC Name |
5-iodoquinazoline |
InChI |
InChI=1S/C8H5IN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H |
InChI Key |
JSHCFEGQIBSBOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC=C2C(=C1)I |
Origin of Product |
United States |
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